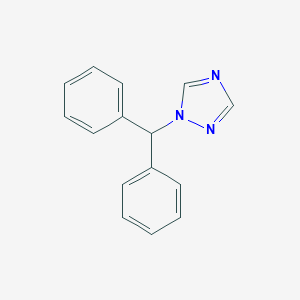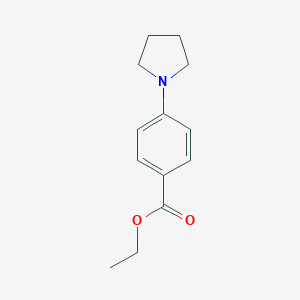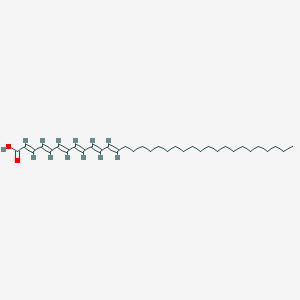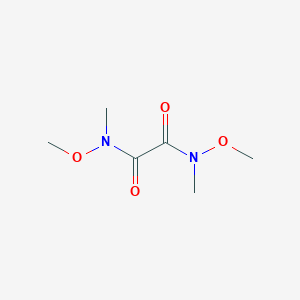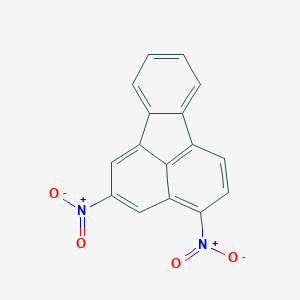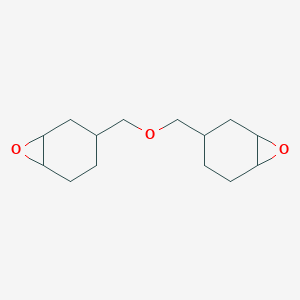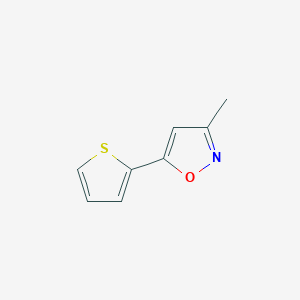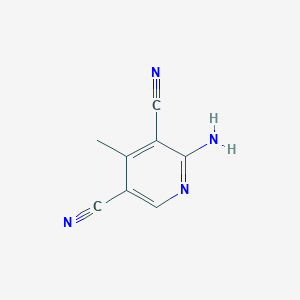
Prothrombin (18-23)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prothrombin (18-23) is a peptide that is derived from prothrombin, a blood coagulation protein. This peptide has been the focus of significant scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. In
作用机制
More studies are needed to elucidate the mechanism of action of prothrombin (Prothrombin (Prothrombin (18-23))) and its interactions with cell membranes.
5. Synthesis optimization: Further optimization of the synthesis method for prothrombin (Prothrombin (Prothrombin (18-23))) is needed to improve its yield, solubility, and purity.
Conclusion
Prothrombin (Prothrombin (Prothrombin (18-23))) is a peptide that has potential applications in various fields, including medicine, biochemistry, and biotechnology. It exhibits antimicrobial activity, induces apoptosis in cancer cells, and promotes wound healing. Prothrombin (Prothrombin (Prothrombin (18-23))) can be synthesized using SPPS or LPPS, and it has several advantages and limitations for lab experiments. Future research directions include exploring its antimicrobial activity, cancer therapy potential, wound healing properties, mechanism of action, and synthesis optimization.
生化和生理效应
Prothrombin (Prothrombin (18-23)) has been shown to have various biochemical and physiological effects, including:
1. Antimicrobial activity: As mentioned earlier, prothrombin (Prothrombin (18-23)) exhibits antimicrobial activity against a wide range of bacteria.
2. Apoptosis induction: Prothrombin (Prothrombin (18-23)) induces apoptosis in cancer cells.
3. Wound healing: Prothrombin (Prothrombin (18-23)) promotes wound healing by stimulating the proliferation of fibroblasts and endothelial cells.
实验室实验的优点和局限性
Prothrombin (Prothrombin (18-23)) has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Prothrombin (Prothrombin (18-23)) can be synthesized to high purity using SPPS or LPPS.
2. Stability: Prothrombin (Prothrombin (18-23)) is stable under a wide range of conditions, making it suitable for various lab experiments.
3. Low toxicity: Prothrombin (Prothrombin (18-23)) has low toxicity, making it safe to use in lab experiments.
Some of the limitations of prothrombin (Prothrombin (18-23)) for lab experiments include:
1. Limited solubility: Prothrombin (Prothrombin (18-23)) has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
2. Limited availability: Prothrombin (Prothrombin (18-23)) is not widely available commercially, which can make it difficult to obtain for some lab experiments.
3. Limited knowledge: The mechanism of action of prothrombin (Prothrombin (18-23)) is not fully understood, which can limit its use in some experiments.
未来方向
There are several future directions for research on prothrombin (Prothrombin (18-23)), including:
1. Antimicrobial activity: Further research is needed to explore the antimicrobial activity of prothrombin (Prothrombin (18-23)) and its potential use as an antimicrobial agent.
2. Cancer therapy: More studies are needed to investigate the potential of prothrombin (Prothrombin (18-23)) as a cancer therapy.
3. Wound healing: Further research is needed to understand the mechanisms underlying the wound healing properties of prothrombin (Prothrombin (18-23)) and its potential use in wound healing applications.
4.
合成方法
Prothrombin (Prothrombin (18-23)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing peptides, including prothrombin (Prothrombin (18-23)). This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are added one by one, starting from the C-terminus to the N-terminus, using protected amino acid derivatives. Once the peptide chain is complete, the peptide is cleaved from the solid support and purified.
科学研究应用
Prothrombin (Prothrombin (18-23)) has been used in various scientific research applications, including:
1. Antimicrobial activity: Prothrombin (Prothrombin (18-23)) has been shown to exhibit antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria.
2. Cancer therapy: Prothrombin (Prothrombin (18-23)) has been studied as a potential cancer therapy due to its ability to induce apoptosis (programmed cell death) in cancer cells.
3. Wound healing: Prothrombin (Prothrombin (18-23)) has been shown to promote wound healing by stimulating the proliferation of fibroblasts and endothelial cells.
属性
CAS 编号 |
103658-53-3 |
|---|---|
产品名称 |
Prothrombin (18-23) |
分子式 |
C32H47N7O15S2 |
分子量 |
833.9 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1 |
InChI 键 |
FSRRFCISZLQALP-NMTCSRCMSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
同义词 |
Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe prothrombin (18-23) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



